N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide
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Description
Sulfonamides are a class of organic compounds featuring a sulfonyl amide functional group. They are widely studied for their diverse chemical properties, applications in drug development, and roles in various biological activities. The compound likely shares these general characteristics, being of interest for its potential interactions and applications based on its molecular structure.
Synthesis Analysis
Synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines or ammonia. A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their HMG-CoA reductase inhibitory activity, showcasing the potential for diverse synthetic routes and applications of sulfonamides in medicinal chemistry (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamides can vary significantly, impacting their chemical reactivity and interactions. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide provide insight into how small changes in structure can affect the overall molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of such compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, leveraging their sulfonyl and amide groups for diverse chemical transformations. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones exemplifies the reactivity of sulfonamides under specific conditions, indicating a potential area of exploration for the synthesis and modification of the target compound (Králová et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. While specific data for the compound is not available, similar compounds exhibit distinct physical characteristics that are critical for their application in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
Sulfonamides' chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their biological activities and chemical applications. The study of nicotinum methane sulfonate (NMS), a bio-renewable protic ionic liquid derived from sulfonamide, highlights the innovative use of sulfonamide's chemical properties for catalytic activities in synthetic chemistry (Tamaddon & Azadi, 2018).
Future Directions
Benzoxazoles are a topic of ongoing research due to their wide range of biological activities and potential for drug discovery . Future research may focus on developing new synthetic strategies for benzoxazole derivatives, exploring their biological activities, and optimizing their properties for use in pharmaceutical applications .
properties
IUPAC Name |
N-[(3S,4R)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-5-12-9-19(10-14(12)18-23(3,20)21)16-17-13-8-11(2)6-7-15(13)22-16/h6-8,12,14,18H,4-5,9-10H2,1-3H3/t12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYGOFLXFLJHTI-TZMCWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C2=NC3=C(O2)C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(O2)C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide |
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